N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
CAS No.: 1020054-37-8
Cat. No.: VC2618596
Molecular Formula: C15H14Cl2N2O3
Molecular Weight: 341.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020054-37-8 |
|---|---|
| Molecular Formula | C15H14Cl2N2O3 |
| Molecular Weight | 341.2 g/mol |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C15H14Cl2N2O3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(16)6-11(13)17/h2-7H,8,18H2,1H3,(H,19,20) |
| Standard InChI Key | VRIBOYAUWQOZIN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Properties
Molecular Structure
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide possesses several functional groups that influence its chemical properties:
Physical Properties
Based on structural analysis and comparison with similar compounds, N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide is expected to have the following physical properties:
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Physical State | Solid at room temperature | Based on molecular weight and structural complexity |
| Appearance | White to off-white crystalline powder | Typical for similar acetamide derivatives |
| Molecular Weight | 341.2 g/mol | Calculated from molecular formula C15H14Cl2N2O3 |
| Solubility | Limited water solubility; better solubility in organic solvents | Due to the presence of both polar and nonpolar groups |
| Melting Point | 170-190°C (estimated) | Based on similar acetamide derivatives |
| Log P | Approximately 3.2-3.8 | Due to lipophilic chlorophenoxy group balanced by polar functional groups |
| pKa | Amino group: ~4.5-5.0; Amide NH: ~12-14 | Based on typical values for similar functional groups |
Spectroscopic Characteristics
The structure of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide would exhibit distinctive spectroscopic patterns:
1H NMR Spectroscopy:
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Amino group protons: broad singlet at approximately 3.5-4.5 ppm
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Methoxy group protons: singlet at approximately 3.7-3.9 ppm
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Amide NH proton: singlet at approximately 8.0-10.0 ppm
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Aromatic protons: complex pattern at approximately 6.5-8.0 ppm
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Methylene protons (-CH2-): singlet at approximately 4.5-5.0 ppm
13C NMR Spectroscopy:
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Carbonyl carbon: signal at approximately 165-175 ppm
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Aromatic carbons: multiple signals at approximately 110-160 ppm
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Methoxy carbon: signal at approximately 55-60 ppm
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Methylene carbon: signal at approximately 65-75 ppm
IR Spectroscopy:
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NH stretching bands (amino group): approximately 3300-3500 cm-1
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C=O stretching band (amide): approximately 1650-1700 cm-1
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C-O stretching bands: approximately 1200-1300 cm-1
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C-Cl stretching bands: approximately 600-800 cm-1
Synthesis Methods
General Synthetic Routes
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide can be approached through several routes, similar to those used for related compounds:
Route 1: Direct Coupling Approach
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Starting with 5-amino-2-methoxyaniline
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Reacting with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine)
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Purification of the product through recrystallization or column chromatography
This approach is similar to the synthetic methods used for analogous compounds like N-(5-amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide, which involves coupling reactions between substituted anilines and acetyl derivatives.
Route 2: Stepwise Approach
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Protection of the amino group of 5-amino-2-methoxyaniline
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Formation of the amide bond with 2-(2,4-dichlorophenoxy)acetic acid using coupling reagents
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Deprotection of the amino group
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Purification of the final product
Optimization Strategies
Several factors can be optimized to improve the synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide:
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Solvent Selection: Dichloromethane, tetrahydrofuran, or N,N-dimethylformamide are commonly used for similar reactions, with the choice depending on solubility and reaction requirements
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Temperature Control: Reactions are typically conducted at 0-5°C initially, followed by gradual warming to room temperature
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Reaction Time: Monitoring by thin-layer chromatography to determine optimal reaction duration
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Catalyst/Coupling Agent Selection: EDC/HOBt, DCC, or HATU may offer improved yields over traditional methods
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Purification Techniques: Sequential recrystallization or optimized column chromatography conditions
Industrial Production Considerations
For large-scale synthesis, several modifications to laboratory procedures would be necessary:
| Parameter | Laboratory Scale | Industrial Scale Adaptation |
|---|---|---|
| Reaction Vessel | Round-bottom flask | Jacketed reactor with temperature control |
| Mixing | Magnetic stirrer | Mechanical agitation systems |
| Temperature Control | Ice bath/heating mantle | Sophisticated heating/cooling systems |
| Purification | Column chromatography | Continuous crystallization/filtration systems |
| Safety Measures | Standard laboratory precautions | Comprehensive hazard analysis and control systems |
| Waste Management | Small-scale disposal | Integrated waste treatment and recovery systems |
Biological Activity
Mechanism of Action
Based on structural features, N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide may interact with biological systems through several mechanisms:
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Enzyme Inhibition: The compound's structural features suggest potential interaction with enzyme active sites, possibly through hydrogen bonding (via amino and amide groups) and hydrophobic interactions (via dichlorophenoxy moiety)
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Receptor Binding: The presence of both hydrogen bond donors/acceptors and lipophilic regions creates a pharmacophore pattern that could interact with various receptor types
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Membrane Interactions: The amphipathic nature of the molecule, with both polar and nonpolar regions, may facilitate interaction with cellular membranes
Structure-Activity Relationship
The biological activity of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide would be influenced by its structural components:
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Amino group at position 5 | Hydrogen bond donor; potential for ionic interactions at physiological pH |
| Methoxy group at position 2 | Electron-donating effect; potential hydrogen bond acceptor; influences drug-like properties |
| Amide linkage | Conformational rigidity; hydrogen bond donor/acceptor capabilities; influences biological half-life |
| Phenoxy linkage | Conformational flexibility; potentially critical for optimal positioning of pharmacophore elements |
| Chlorine atoms | Increased lipophilicity; halogen bonding potential; electronic effects on aromatic ring |
Similar acetamide derivatives have demonstrated various biological activities. For instance, compounds structurally related to N-(5-amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide have been investigated for their potential biological properties in research settings.
Comparative Analysis
Related Compounds
Several compounds share structural similarities with N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide:
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N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide:
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Contains only one chlorine atom instead of two
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Lacks the phenoxy linkage between the acetamide and the chlorophenyl group
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N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide:
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Features a methoxy group instead of chlorine atoms
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Maintains the phenoxy linkage but with different electronic properties
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N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]acetamide:
Structure Comparison
The following table compares N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide with structurally related compounds:
Activity Comparison
While specific activity data for N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide is limited, comparative analysis suggests:
Research Applications
Current Research Status
Research on acetamide derivatives with structures similar to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide has focused on several areas:
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Synthetic Methodology Development:
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Optimization of reaction conditions for improved yields and purity
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Development of environmentally friendly synthetic routes
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Application of modern coupling methodologies for efficient synthesis
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Biological Screening Programs:
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Evaluation of antimicrobial properties against various bacterial and fungal strains
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Assessment of effects on enzymatic systems relevant to disease states
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Investigation of potential applications in agricultural science
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Structure-Activity Relationship Studies:
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Systematic modification of structural elements to understand their impact on activity
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Development of more potent or selective derivatives
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Optimization of pharmacokinetic properties through structural modifications
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Future Research Directions
Future research involving N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide might include:
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Mechanistic Studies:
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Identification of specific molecular targets using protein binding assays
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Investigation of binding modes through computational modeling and crystallography
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Elucidation of structure-activity relationships at the molecular level
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Derivative Development:
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Synthesis of analogs with modified substitution patterns
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Exploration of bioisosteric replacements for key functional groups
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Development of compounds with enhanced selectivity or reduced toxicity
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Formulation Studies:
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Investigation of delivery systems for potential applications
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Development of formulations to enhance stability and solubility
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Exploration of controlled release systems for sustained activity
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Collaborative Research:
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Integration into multidisciplinary research programs
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Exploration of synergistic effects with other compounds
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Investigation of potential applications in emerging fields
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